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molecular formula C7H7N3 B3136799 7-Methylimidazo[1,2-c]pyrimidine CAS No. 425615-33-4

7-Methylimidazo[1,2-c]pyrimidine

Cat. No. B3136799
M. Wt: 133.15 g/mol
InChI Key: GRUOYAPDMGXDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06914065B2

Procedure details

To a solution of 7-methylimidazo[1,2-c]pyrimidine (0.3404 g, 2.56 mmol) in acetic acid (10 ml) was added sodium acetate (0.3132 g, 3.82 mmol), then, dropwise over 7 min, a solution of bromine (66.0 μl, 1.28 mmol) in acetic acid (2 ml). The solution was stirred at room temperature for 20 min, then more bromine (19.7 μl, 0.382 mmol) in acetic acid (0.6 ml) was added over 4 min. The solution was stirred at room temperature for a further 15 min, then partitioned between saturated aqueous NaHCO3 (200 ml) and ethyl acetate (200 ml). The aqueous layer (pH 9) was further extracted with ethyl acetate (200 ml), and the combined organic extracts were dried (Na2SO4) and evaporated in vacuo. The residue was purified by flash chromatography (silica gel, EtOAc) to afford 0.2298 g (42%) of the title compound: 1H NMR (360 MHz, CDCl3) δ 2.57 (3H, s), 7.29 (1H, s), 7.56 (1H, s), 8.91 (1H, s); MS (ES+) m/z 212/214 [M+H]+.
Quantity
0.3404 g
Type
reactant
Reaction Step One
Quantity
0.3132 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
66 μL
Type
reactant
Reaction Step Two
Quantity
19.7 μL
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
solvent
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[CH:3]=1.C([O-])(=O)C.[Na+].[Br:16]Br>C(O)(=O)C>[Br:16][C:8]1[N:5]2[CH:6]=[N:7][C:2]([CH3:1])=[CH:3][C:4]2=[N:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3404 g
Type
reactant
Smiles
CC1=CC=2N(C=N1)C=CN2
Name
Quantity
0.3132 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
66 μL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
19.7 μL
Type
reactant
Smiles
BrBr
Name
Quantity
0.6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for a further 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
partitioned between saturated aqueous NaHCO3 (200 ml) and ethyl acetate (200 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer (pH 9) was further extracted with ethyl acetate (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, EtOAc)

Outcomes

Product
Details
Reaction Time
7 min
Name
Type
product
Smiles
BrC1=CN=C2N1C=NC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2298 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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